molecular formula C13H10FNO3 B6334944 5-(5-Fluoro-2-methoxyphenyl)nicotinic acid CAS No. 887973-43-5

5-(5-Fluoro-2-methoxyphenyl)nicotinic acid

Cat. No.: B6334944
CAS No.: 887973-43-5
M. Wt: 247.22 g/mol
InChI Key: FCFIMZATJAHVAV-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)nicotinic acid is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol. This compound is a derivative of nicotinic acid, which is known for its various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)nicotinic acid typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable pyridine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of pyridine derivatives. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a common method for producing nicotinic acid . This method can be adapted to produce this compound by using the appropriate starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)nicotinic acid has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxybenzoic acid
  • 5-Fluoro-2-methoxybenzaldehyde
  • Nicotinic acid derivatives

Uniqueness

5-(5-Fluoro-2-methoxyphenyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core. The presence of both fluorine and methoxy groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-3-2-10(14)5-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFIMZATJAHVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646974
Record name 5-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-43-5
Record name 5-(5-Fluoro-2-methoxyphenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887973-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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